molecular formula C8H10N6O2 B1426590 N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine CAS No. 1352999-08-6

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine

Cat. No.: B1426590
CAS No.: 1352999-08-6
M. Wt: 222.2 g/mol
InChI Key: BKRYCFFEKPTADO-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine is a synthetic organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and biochemical tools.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone under acidic or basic conditions.

    Methylation: The next step involves the methylation of the triazolopyrimidine core. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Glycine Derivatization: The final step is the introduction of the glycine moiety. This can be accomplished by reacting the methylated triazolopyrimidine with glycine or its derivatives under suitable conditions, often involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a variety of substituted triazolopyrimidine derivatives.

Scientific Research Applications

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b]pyridines
  • 1,2,3-Triazolo[4,5-b]pyridines
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine is unique due to its specific triazolopyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[methyl-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c1-13(3-5(15)16)7-6-8(10-4-9-7)14(2)12-11-6/h4H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYCFFEKPTADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
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N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
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N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
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N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
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N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
Reactant of Route 6
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N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine

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